molecular formula C17H19NO2S B4878529 2-[(4-METHYLPHENYL)METHANESULFONYL]-1,2,3,4-TETRAHYDROISOQUINOLINE

2-[(4-METHYLPHENYL)METHANESULFONYL]-1,2,3,4-TETRAHYDROISOQUINOLINE

Cat. No.: B4878529
M. Wt: 301.4 g/mol
InChI Key: RWBJGKNYELRWOZ-UHFFFAOYSA-N
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Description

2-[(4-Methylphenyl)methanesulfonyl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a tetrahydroisoquinoline core, which is a common structural motif in many natural and synthetic compounds, and a sulfonyl group attached to a methylphenyl moiety. The unique structure of this compound imparts it with distinct chemical and biological properties, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylphenyl)methanesulfonyl]-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline ring.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the tetrahydroisoquinoline intermediate with (4-methylphenyl)methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylphenyl)methanesulfonyl]-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted tetrahydroisoquinoline derivatives.

Scientific Research Applications

2-[(4-Methylphenyl)methanesulfonyl]-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Methylphenyl)methanesulfonyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also modulate signaling pathways involved in inflammation and microbial resistance, contributing to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    (4-Methylphenyl)methanesulfonyl chloride: A precursor in the synthesis of the target compound.

    4-Methylbenzenemethanesulfonyl chloride: Another sulfonyl chloride derivative with similar reactivity.

    p-Tolylmethanesulfonyl chloride: A related compound with a similar sulfonyl group attached to a tolyl moiety.

Uniqueness

2-[(4-Methylphenyl)methanesulfonyl]-1,2,3,4-tetrahydroisoquinoline is unique due to its combination of a tetrahydroisoquinoline core and a sulfonyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for further research and development.

Properties

IUPAC Name

2-[(4-methylphenyl)methylsulfonyl]-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S/c1-14-6-8-15(9-7-14)13-21(19,20)18-11-10-16-4-2-3-5-17(16)12-18/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWBJGKNYELRWOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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